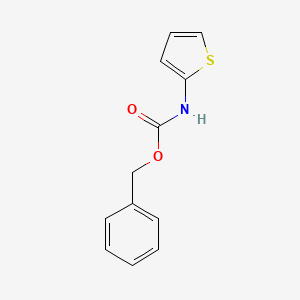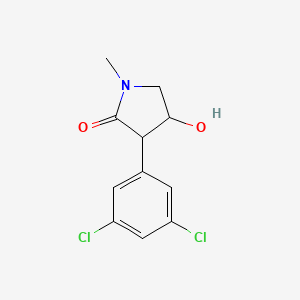
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is a chemical compound characterized by the presence of a dichlorophenyl group, a hydroxyl group, and a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. For instance, 3,5-dichlorobenzoic acid can be treated with thionyl chloride to form 3,5-dichlorobenzoyl chloride, which then reacts with arylamines in a solvent like DMF at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichlorophenyl group can be reduced under specific conditions to form less chlorinated derivatives.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
科学研究应用
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A 2-aminothiazole derivative with similar dichlorophenyl groups.
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various compounds.
Uniqueness
3-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is unique due to its combination of a dichlorophenyl group, a hydroxyl group, and a pyrrolidinone ring. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
分子式 |
C11H11Cl2NO2 |
|---|---|
分子量 |
260.11 g/mol |
IUPAC 名称 |
3-(3,5-dichlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO2/c1-14-5-9(15)10(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,9-10,15H,5H2,1H3 |
InChI 键 |
RNAOGNZZVZSTSX-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
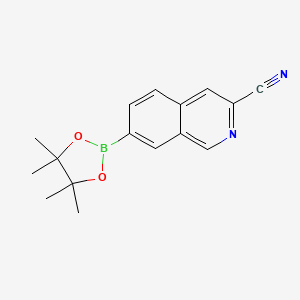
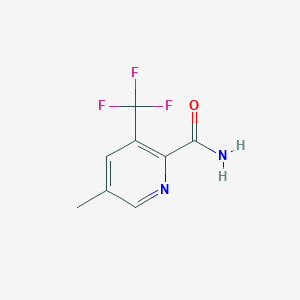
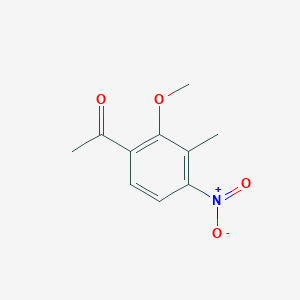

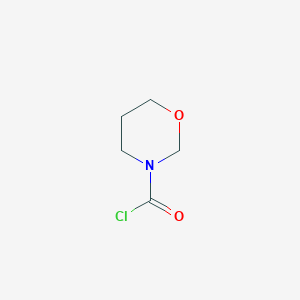
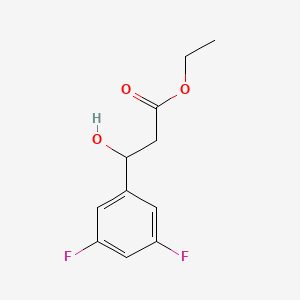

![Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15331716.png)
![tert-Butyl (6-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15331720.png)
![5-Fluoro-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15331723.png)
![3,4-Dimethoxy-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15331725.png)
